molecular formula C17H15N9 B612288 Savolitinib CAS No. 1313725-88-0

Savolitinib

Cat. No. B612288
CAS RN: 1313725-88-0
M. Wt: 345.3613
InChI Key: XYDNMOZJKOGZLS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Savolitinib is a highly specific inhibitor of the MET tyrosine kinase . It has shown potential as a treatment for various cancers, including non-small cell lung cancer (NSCLC), as well as breast, head and neck, colorectal, gastric, pancreatic, and other gastrointestinal cancers . It is an oral anti-cancer medication taken as a 600 mg dose once daily .


Molecular Structure Analysis

Savolitinib belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Chemical Reactions Analysis

Savolitinib potently inhibits the tyrosine kinase activity of recombinant MET in vitro, with an IC50 value of 4 nmol/L, and has more than 200-fold selectivity versus 267 other human kinases . In vitro, Savolitinib inhibits MET phosphorylation, which correlates with inhibition of MAPK and PI3K/AKT signaling pathways, and MYC downregulation .

Scientific Research Applications

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Savolitinib is a novel, reversible c-MET kinase inhibitor conditionally approved in China for treatment of advanced NSCLC patients harboring MET exon 14 skipping mutation . It has shown anti-tumor activity in preclinical models . It was developed as a monotherapy for NSCLC with MET alterations, and in combination with epidermal growth factor receptor (EGFR) inhibitors for patients who developed resistance to EGFR–TKIs because of MET alterations .

Treatment of Gastric Cancer

Savolitinib has demonstrated efficacy in gastric cancer treatment, particularly in combination with docetaxel . It has shown positive results and may be effective in combination therapy .

Treatment of Renal Cell Carcinoma

Savolitinib is being investigated for the treatment of renal cell carcinoma . It has shown effectiveness in treating renal cancer .

Treatment of Breast Cancer

Savolitinib is being investigated as a treatment for breast cancer . It has demonstrated efficacy in both preclinical and clinical studies .

Treatment of Head and Neck Cancer

Savolitinib is also being investigated as a treatment for head and neck cancer . It has shown potential as a treatment in both preclinical and clinical studies .

Treatment of Colorectal Cancer

Savolitinib is being studied for the treatment of colorectal cancer . It has been used in trials studying the treatment and health services research of colorectal cancer .

Treatment of Pancreatic Cancer

Savolitinib is being investigated for the treatment of pancreatic cancer . It has shown potential as a treatment in both preclinical and clinical studies .

Treatment of Other Gastrointestinal Cancers

Savolitinib is being investigated for the treatment of other gastrointestinal cancers . It has shown potential as a treatment in both preclinical and clinical studies .

Future Directions

Savolitinib has shown positive results in gastric cancer treatment, particularly in combination with docetaxel . It is also being investigated as a treatment for other gastrointestinal cancers, such as pancreatic cancer, based on related research in gastric and renal cancer . It has been granted approval in China for the treatment of metastatic NSCLC with MET exon 14-skipping alterations in patients who have progressed after or who are unable to tolerate platinum-based chemotherapy .

properties

IUPAC Name

3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNMOZJKOGZLS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111016
Record name Savolitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Savolitinib

CAS RN

1313725-88-0
Record name 1-[(1S)-1-Imidazo[1,2-a]pyridin-6-ylethyl]-6-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazolo[4,5-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313725-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Savolitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313725880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Savolitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Savolitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAVOLITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2DA6857R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.